Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxy group attached to the piperidine ring and a benzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxypiperidine.
Esterification: The 4-methoxypiperidine is then reacted with methyl 4-bromobenzoate under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-((2R,4R)-4-ethoxypiperidin-2-yl)benzoate: Similar structure with an ethoxy group instead of a methoxy group.
Methyl 4-((2R,4R)-4-hydroxypiperidin-2-yl)benzoate: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 4-((2R,4R)-4-methoxypiperidin-2-yl)benzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role.
Eigenschaften
Molekularformel |
C14H19NO3 |
---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
methyl 4-[(2R,4R)-4-methoxypiperidin-2-yl]benzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-12-7-8-15-13(9-12)10-3-5-11(6-4-10)14(16)18-2/h3-6,12-13,15H,7-9H2,1-2H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
BGDKBYLDRLQYKV-CHWSQXEVSA-N |
Isomerische SMILES |
CO[C@@H]1CCN[C@H](C1)C2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
COC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.